(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid
Overview
Description
(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with an acetyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1r,3s) configuration, indicating the specific spatial arrangement of the substituents around the cyclobutane ring.
Scientific Research Applications
Chemistry: (1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is used as a building block in organic synthesis. Its unique structure and chiral centers make it valuable for the synthesis of complex molecules and chiral catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving cyclobutane derivatives.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound is not specified in the available information. Its use in scientific research and drug discovery suggests that it may interact with biological systems in a variety of ways, but specific mechanisms would depend on the context of its use.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclobutanone with acetic anhydride in the presence of a catalyst to introduce the acetyl group. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as esters or amides.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted cyclobutane derivatives.
Comparison with Similar Compounds
- (1r,3s)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid
- 2,2-Dimethylcyclobutanone
- 3-Acetylcyclobutanecarboxylic acid
Uniqueness: (1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an acetyl group and a carboxylic acid group on the cyclobutane ring. This combination of features makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5(10)6-4-7(8(11)12)9(6,2)3/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUKBNZKASVATD-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H](C1(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451641 | |
Record name | (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22571-78-4 | |
Record name | (1R,3S)-3-acetyl-2,2-dimethylcyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70451641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic acid formed from verbenone?
A1: While the provided abstract doesn't detail the precise mechanism or yield, it indicates that ozonolysis of verbenone in methanol can lead to the formation of this compound []. Ozonolysis is known to cleave carbon-carbon double bonds, potentially leading to the formation of carboxylic acid functionalities through further reactions with the solvent. The stereochemistry ((1r,3s)) suggests a specific spatial arrangement of atoms within the molecule, likely dictated by the starting material and reaction conditions.
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